molecular formula C6H9BN2O3 B15363964 (4-Methoxy-6-methylpyrimidin-5-yl)boronic acid

(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid

Cat. No.: B15363964
M. Wt: 167.96 g/mol
InChI Key: YCCLXMFBNOLTLW-UHFFFAOYSA-N
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Description

(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-methylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes the careful selection of catalysts, bases, and solvents, as well as the implementation of efficient purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable reagent in the synthesis of complex molecules and in various scientific research applications .

Properties

Molecular Formula

C6H9BN2O3

Molecular Weight

167.96 g/mol

IUPAC Name

(4-methoxy-6-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O3/c1-4-5(7(10)11)6(12-2)9-3-8-4/h3,10-11H,1-2H3

InChI Key

YCCLXMFBNOLTLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CN=C1OC)C)(O)O

Origin of Product

United States

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